molecular formula C5H7N3O B1315867 1-methyl-1H-pyrazole-4-carboxamide CAS No. 89280-01-3

1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B1315867
CAS No.: 89280-01-3
M. Wt: 125.13 g/mol
InChI Key: JHAHAUYJIIKYIC-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazole-4-carboxamide is a chemical compound featuring a pyrazole ring substituted with a methyl group and a carboxamide moiety. This structure is a key scaffold in the development of bioactive molecules, particularly in agricultural and pharmaceutical research . Pyrazole carboxamides are extensively investigated for their antifungal properties, with many analogs functioning as Succinate Dehydrogenase Inhibitors (SDHI) . These compounds target mitochondrial complex II, disrupting cellular respiration in fungal pathogens . Well-known commercial fungicides, such as fluxapyroxad, share this core pyrazole carboxamide structure, highlighting its significance in agrochemical discovery . Beyond antifungal applications, pyrazole derivatives are explored for a wide spectrum of biological activities, including potential use as orexin receptor antagonists, and in antimicrobial and anticancer research . As a building block, this compound provides researchers with a versatile intermediate for synthesizing novel compounds for biological evaluation and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-3-4(2-7-8)5(6)9/h2-3H,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAHAUYJIIKYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561880
Record name 1-Methyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89280-01-3
Record name 1-Methyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Methyl 1h Pyrazole 4 Carboxamide and Its Analogues

Synthetic Routes to the Pyrazole (B372694) Core

The construction of the pyrazole ring system is a cornerstone of heterocyclic chemistry, with several established methods providing access to this valuable scaffold. These approaches often involve the strategic combination of precursor molecules that undergo condensation, cyclization, or coupling reactions to form the desired five-membered ring.

Condensation Reactions in Pyrazole Synthesis

Condensation reactions are a primary and versatile method for constructing the pyrazole core. rsc.org These reactions typically involve the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound or its synthetic equivalent. rsc.orgmdpi.com The choice of reactants and conditions allows for a high degree of control over the substitution pattern of the resulting pyrazole ring.

A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved through the condensation of 1,3-diketones with arylhydrazines. mdpi.com This reaction can proceed efficiently at room temperature in a solvent like N,N-dimethylacetamide, providing good yields of the desired pyrazole products. mdpi.com In some cases, catalysts such as nano-ZnO or copper triflate can be employed to enhance the reaction efficiency and yield. mdpi.com Multicomponent reactions, where three or more reactants are combined in a single step, also offer an efficient route to polysubstituted pyrazoles through a cascade of condensation and cyclization steps. rsc.orgbeilstein-journals.org For instance, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds or tosyl hydrazones can yield polyfunctional pyrazoles. organic-chemistry.org

Reactant 1Reactant 2Catalyst/ConditionsProductYieldReference
1,3-DiketonesArylhydrazinesN,N-dimethylacetamide, Room Temp1-Aryl-3,4,5-substituted pyrazoles59-98% mdpi.com
Sulfonyl hydrazides1,3-DiketonesNaCoMo catalystSulfonated pyrazolesUp to 99% mdpi.com
Aromatic aldehydesTosylhydrazineTerminal alkynes, One-pot3,5-Disubstituted 1H-pyrazolesGood organic-chemistry.org
Phenyl hydrazinesAldehydes, MalononitrileSodium p-toluene sulfonate (NaPTS), WaterMultisubstituted 5-amino pyrazoles- rsc.org

Cyclization Reactions in Pyrazole Synthesis

Cyclization reactions provide another powerful avenue to the pyrazole core, often involving the intramolecular ring closure of a suitably functionalized open-chain precursor. Electrophilic cyclizations of α,β-alkynic hydrazones, for example, have been investigated for the synthesis of 4-iodopyrazoles. acs.org In this method, α,β-alkynic hydrazones are prepared from the reaction of hydrazines with propargyl aldehydes or ketones and subsequently treated with molecular iodine to induce cyclization. acs.org

Another approach involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes. organic-chemistry.org This method can be part of a tandem sequence, for example, a Knoevenagel condensation followed by a 1,3-dipolar cycloaddition and subsequent oxidative aromatization to yield polyfunctional pyrazoles. organic-chemistry.org The use of catalysts, such as silver salts, can facilitate these cycloaddition reactions. chinesechemsoc.org

PrecursorReagent/CatalystReaction TypeProductYieldReference
α,β-Alkynic hydrazonesMolecular iodine, Sodium bicarbonateElectrophilic cyclization4-IodopyrazolesGood to high acs.org
N′-Benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoateSilver catalystSequential nucleophilic addition, intramolecular cyclization, elimination, and chinesechemsoc.orgacs.org-H shift5-Aryl-3-trifluoromethyl pyrazolesModerate to excellent mdpi.com
Aldehyde hydrazones and maleimidesCuClOxidative couplingDihydropyrazoles- mdpi.com
Dicyanoalkenes and trifluorodiazoethaneSilver catalyst[3+2] CycloadditionTrifluoromethyl and cyano-functionalized pyrazoles- chinesechemsoc.org

Coupling Reactions in Pyrazole Synthesis

Modern synthetic chemistry has seen the rise of coupling reactions as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and these have been applied to pyrazole synthesis. A notable example is the palladium- and copper-catalyzed Sonogashira coupling of N-propargyl sulfonylhydrazones with aryl or vinyl halides, which is followed by an intramolecular cyclization to afford substituted pyrazoles in a one-pot process. researchgate.net

Another strategy involves a tandem catalytic cross-coupling/electrocyclization of enol triflates and diazoacetates to produce 3,4,5-trisubstituted pyrazoles. nih.gov This method demonstrates the power of pericyclic reactions in constructing complex heterocyclic systems with a high degree of regiocontrol. nih.gov Furthermore, Ullmann coupling reactions have been utilized in multicomponent syntheses where an initial cyclization to form a 3-substituted pyrazole is followed by coupling with an aryl halide to introduce a substituent at the N1 position. beilstein-journals.orgnih.gov

Reactant 1Reactant 2Catalyst/ConditionsReaction TypeProductReference
N-Propargyl sulfonylhydrazonesAryl/Vinyl halidesPd(II)/Cu(I)Sonogashira coupling/cyclizationSubstituted pyrazoles researchgate.net
Enol triflatesDiazoacetates-Tandem cross-coupling/electrocyclization3,4,5-Trisubstituted pyrazoles nih.gov
Hydrazine and enaminoneAryl halidesCopper catalystCyclization followed by Ullmann coupling1,3-Substituted pyrazoles beilstein-journals.orgnih.gov
Aryl triflatesPyrazole derivativesPalladium catalyst, tBuBrettPhos ligandC-N couplingN-Arylpyrazoles acs.org

Derivatization Strategies for 1-Methyl-1H-pyrazole-4-carboxamide

Once the pyrazole core is established, further functionalization is often necessary to produce analogues with specific properties. Derivatization strategies for this compound and related structures frequently focus on the introduction of substituted aryl groups and halogenated moieties, which can significantly influence the biological and chemical characteristics of the molecule.

Introduction of Substituted Phenyl Rings

The introduction of substituted phenyl rings onto the pyrazole scaffold is a common strategy in the development of new chemical entities. A highly effective method for this transformation is the palladium-catalyzed C-N coupling of pyrazole derivatives with aryl triflates. acs.org This reaction, which can be facilitated by specialized ligands such as tBuBrettPhos, is tolerant of a wide range of functional groups and can be used with sterically hindered aryl triflates. acs.org

Multicomponent reactions also provide a direct route to N-arylpyrazoles. For example, a copper-catalyzed three-component reaction can lead to the formation of 1,3-substituted pyrazoles, where the N-aryl group is introduced via an Ullmann coupling with an aryl halide following the initial pyrazole ring formation. beilstein-journals.orgnih.gov This approach is versatile and accommodates both sterically demanding and electronically diverse aryl moieties. beilstein-journals.orgnih.gov

Pyrazole SubstrateArylating AgentCatalyst/ConditionsProductYieldReference
Pyrazole derivativesAryl triflatesPalladium catalyst, tBuBrettPhos ligandN-ArylpyrazolesHigh acs.org
In situ generated 3-substituted pyrazoleAryl halidesCopper catalyst1,3-Substituted pyrazoles- beilstein-journals.orgnih.gov
p-Bromophenyl-substituted terminal alkynes, acyl chlorides, and arylhydrazinesBoronic acids or estersSequentially Pd-catalyzed couplingBiaryl-substituted pyrazoles- beilstein-journals.org

Incorporation of Halogenated Moieties (e.g., trifluoromethyl, difluoromethyl)

The incorporation of fluorine-containing groups, such as trifluoromethyl (CF3) and difluoromethyl (CHF2), into the pyrazole ring is of significant interest due to the unique properties these moieties impart. acs.org The synthesis of 3-(trifluoromethyl)pyrazoles is often achieved through the condensation of trifluoromethyl-β-diketones with hydrazines. tandfonline.com Another powerful method is the [3+2] cycloaddition of in situ generated trifluoroacetonitrile (B1584977) imines with enones, which leads to polyfunctionalized 3-trifluoromethylpyrazoles. acs.orgnih.gov Silver-catalyzed reactions have also been employed, for instance, in the reaction of N′-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate to yield 5-aryl-3-trifluoromethyl pyrazoles. mdpi.com The dual incorporation of both trifluoromethyl and cyano groups has been achieved through a silver-catalyzed [3+2] cycloaddition of dicyanoalkenes with trifluorodiazoethane. chinesechemsoc.orgchinesechemsoc.org

The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate for several commercial fungicides, has been a focus of research. mdpi.comgoogle.com One patented method involves the reaction of 2,2-difluoro acetyl halide with an α,β-unsaturated ester, followed by hydrolysis and subsequent condensation and cyclization with methyl hydrazine. google.com Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and their biological activities evaluated. mdpi.com

Synthesis of Trifluoromethylated Pyrazoles
ReactantsCatalyst/ConditionsProductReference
Trifluoromethyl-β-diketones and hydrazinesCondensation3(5)-Trifluoromethylpyrazoles tandfonline.com
Trifluoroacetonitrile imines (in situ) and enones[3+2] CycloadditionPolyfunctionalized 3-trifluoromethylpyrazoles acs.orgnih.gov
N′-Benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoateSilver catalyst5-Aryl-3-trifluoromethyl pyrazoles mdpi.com
Dicyanoalkenes and trifluorodiazoethaneSilver catalystTrifluoromethyl and cyano-functionalized pyrazoles chinesechemsoc.orgchinesechemsoc.org
Synthesis of Difluoromethylated Pyrazoles
ReactantsReaction StepsProductReference
2,2-Difluoro acetyl halide and α,β-unsaturated esterAddition, hydrolysis, condensation with methyl hydrazine, cyclization3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid google.com
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and substituted anilinesAmide coupling3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides mdpi.com

Amide Linkage Modifications

Modifications of the amide linkage in pyrazole-4-carboxamides are a key strategy to develop new derivatives with enhanced properties. These modifications often involve the reaction of a pyrazole-4-carboxylic acid or its activated form with a variety of amines.

A common method for forming the amide bond is through the use of coupling agents. For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with hydroxybenzotriazole (B1436442) (HOBt) can be used to couple a pyrazole-4-carboxylic acid with an amine. The carboxylic acid is first activated with EDCI and HOBt, followed by the addition of the amine to form the desired carboxamide.

Another approach involves the conversion of the pyrazole-4-carboxylic acid to its corresponding acid chloride, typically using thionyl chloride or oxalyl chloride. mdpi.comresearchgate.net The resulting acid chloride is then reacted with an appropriate amine to yield the final amide product. This method is particularly useful for large-scale synthesis. mdpi.com

Furthermore, metal-free and catalyst-free approaches have been developed for the synthesis of pyrazole-tethered amides. One such method involves the oxidative amination of pyrazole carbaldehydes with 2-aminopyridines using hydrogen peroxide as an oxidant. nih.gov This strategy offers a straightforward and efficient way to construct pyrazole-pyridine conjugates with an amide linkage. nih.govresearchgate.net

Microwave-assisted synthesis has also been employed to accelerate the formation of amide linkages. For example, the amidination of amines using a polymer-bound 1H-pyrazole-1-carboxamidine has been shown to be significantly faster under microwave irradiation compared to conventional heating. organic-chemistry.org

These varied approaches to amide linkage modification allow for the creation of a wide array of this compound analogues, enabling the exploration of structure-activity relationships for various applications.

Specific Synthetic Procedures for this compound Analogues

The synthesis of specific analogues of this compound often requires tailored synthetic routes to introduce desired functional groups onto the pyrazole core or the amide side chain.

A key intermediate for many commercial fungicides, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, has been the subject of extensive synthetic development. wikipedia.org

One of the earliest reported syntheses involves the treatment of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate and acetic anhydride, followed by reaction with methyl hydrazine to form the pyrazole ring. wikipedia.org Subsequent hydrolysis of the ester with sodium hydroxide (B78521) yields the desired carboxylic acid. wikipedia.org

A more recent and cost-effective route utilizes an acetyl pyrazole as a key intermediate. thieme.de This process involves the difluoroacetylation of dimethylaminovinyl methyl ketone, followed by cyclization with methylhydrazine. The resulting acetyl pyrazole is then oxidized with sodium hypochlorite (B82951) to produce 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with high purity. thieme.de

Other patented methods describe the reaction of 4,4-difluoroacetoacetate with triethyl orthoformate and methyl hydrazine to give the corresponding pyrazole-4-carboxylic acid ester, which is then hydrolyzed. googleapis.com Variations of this approach focus on optimizing reaction conditions and intermediates to improve yield and purity. google.comgoogle.com

Starting MaterialKey ReagentsIntermediateFinal ProductReference
Ethyl difluoroacetoacetateTriethyl orthoformate, Methyl hydrazine, NaOHEthyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid wikipedia.org
Dimethylaminovinyl methyl ketoneDifluoroacetyl fluoride, Methylhydrazine, NaOClAcetyl pyrazole3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid thieme.de

The synthesis of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives often starts from precursors containing the trifluoromethyl group. A common strategy involves the condensation of a trifluoromethylated β-dicarbonyl compound with a hydrazine derivative.

For instance, ethyl 4,4,4-trifluoro-3-oxobutanoate can be reacted with N'-benzylidene tolylsulfonohydrazides in the presence of a silver catalyst to form 5-aryl-3-trifluoromethyl pyrazoles. mdpi.comnih.gov This reaction proceeds through nucleophilic addition, intramolecular cyclization, elimination, and a Current time information in Bangalore, IN.ekb.eg-H shift. mdpi.comnih.gov

Another approach involves the reaction of (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate with an arylhydrazine at reflux in ethanol. This leads to the formation of an ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, which can be hydrolyzed to the corresponding carboxylic acid and subsequently converted to the carboxamide. bibliomed.org

Furthermore, a series of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have been synthesized to explore their potential as succinate (B1194679) dehydrogenase inhibitors. acs.org

Starting MaterialKey ReagentsProduct TypeReference
Ethyl 4,4,4-trifluoro-3-oxobutanoateN'-benzylidene tolylsulfonohydrazides, Silver catalyst5-Aryl-3-trifluoromethyl pyrazoles mdpi.comnih.gov
(E)-1-Ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonateArylhydrazineEthyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates bibliomed.org

A series of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide analogues have been designed and synthesized as potential antibacterial agents. ekb.egresearchgate.net The synthetic route involves the condensation of a 5-aminopyrazole derivative with a substituted furan-2-carbaldehyde. ekb.egresearchgate.net

Specifically, the synthesis commences with the preparation of a 5-aminopyrazole intermediate. This intermediate is then reacted with either 5-nitrofuran-2-carbaldehyde or 5-methylfuran-2-carbaldehyde to form a Schiff base, yielding the target compounds. ekb.egresearchgate.net

The synthesis of 1,5-disubstituted-1H-pyrazole-4-carboxamide derivatives allows for the introduction of various substituents at the N-1 and C-5 positions of the pyrazole ring, leading to a wide range of analogues with diverse properties.

One reported method involves the reaction of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines in a one-pot procedure to yield 3,5-disubstituted pyrazoles with high regioselectivity. nih.gov These can then be further functionalized to the desired carboxamides.

Another strategy involves the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction of hydrazones. nih.gov These aldehydes can then be used as precursors for further elaboration into carboxamide derivatives. nih.gov

Yield Optimization and Purity Enhancement in Synthesis

Optimizing reaction yields and enhancing the purity of the final product are critical aspects of synthesizing this compound and its analogues, particularly for large-scale industrial production.

In the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, several strategies have been employed to improve yield and purity. google.com One approach involves a multi-step process with carefully controlled reaction conditions to achieve a total yield of over 80% and a purity of 98% or higher. This method utilizes readily available raw materials and avoids stringent process conditions, making it suitable for industrial application.

Another optimized process for the same compound reports a yield of 75.8% with a purity of 99.6% after recrystallization from 40% aqueous ethanol.

The use of flow chemistry has also emerged as a powerful tool for optimizing pyrazole synthesis. mdpi.com Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher selectivity, and enhanced safety, especially when handling hazardous intermediates. mdpi.com

For the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid esters, a two-phase system with a weak base like sodium carbonate or potassium carbonate has been shown to promote the ring-closure reaction, leading to high purity of the desired regioisomer. google.com Subsequent crystallization can further enhance the purity to over 99.9%. google.com

CompoundOptimization StrategyReported YieldReported PurityReference
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidMulti-step synthesis with controlled conditions>80%>98%
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidRecrystallization from 40% aqueous ethanol75.8%99.6%
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylateTwo-phase ring closure and crystallization83.8%99.90% google.com

Analytical Characterization Techniques for Synthesized Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrazole derivatives. mdpi.comresearchgate.net It provides precise information about the chemical environment of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). For fluorinated analogues, fluorine-19 (¹⁹F) NMR is also employed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a this compound derivative will typically exhibit characteristic signals for the protons on the pyrazole ring, the methyl group, and the carboxamide group. The chemical shifts (δ) of the pyrazole ring protons are indicative of their position on the heterocyclic ring. For instance, in pyrazole-carboxamides, the CONH proton signal is often observed as a singlet in the downfield region of the spectrum, typically between δ = 10.76 and 10.94 ppm. nih.gov The protons of the pyrazole ring itself and any substituents will appear at specific chemical shifts, allowing for the determination of the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In pyrazole-carboxamide derivatives, the carbonyl carbon of the amide group typically resonates in the range of δ = 159.00–162.78 ppm. nih.gov The carbons of the pyrazole ring also show characteristic chemical shifts that aid in structural confirmation.

¹⁹F NMR Spectroscopy: For analogues containing fluorine atoms, such as N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, ¹⁹F NMR is a critical tool for confirming the presence and chemical environment of the fluorine atoms. nih.gov

Computational methods, such as Density Functional Theory (DFT), have been used to calculate NMR data, and these theoretical values have shown significant agreement with experimental results, further validating the assigned structures. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Pyrazole Carboxamide Derivatives

Compound TypeFunctional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Pyrazole-carboxamidesCONH10.76–10.94 nih.gov159.00–162.78 nih.gov
Pyrazole-carboxamidesKetone C=O-191.07–191.23 nih.gov

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the pyrazole ring.

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of synthesized compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound with a high degree of confidence. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like pyrazole carboxamides. In ESI-MS, the sample is dissolved in a solvent and then sprayed into the mass spectrometer, where it is ionized. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the ions, which can be used to determine the molecular weight of the compound. nih.gov For this compound, the predicted m/z for the [M+H]⁺ adduct is 126.06619. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺126.06619122.8
[M+Na]⁺148.04813131.9
[M-H]⁻124.05164124.0
[M+NH₄]⁺143.09274143.7
[M+K]⁺164.02207131.1
[M+H-H₂O]⁺108.05617116.1
[M+HCOO]⁻170.05712146.7
[M+CH₃COO]⁻184.07276171.9
[M+Na-2H]⁻146.03358128.2
[M]⁺125.05837121.7
[M]⁻125.05946121.7

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the context of this compound and its analogues, IR spectroscopy can confirm the presence of key functional groups such as the amide N-H, the carbonyl C=O, and the pyrazole ring vibrations. mdpi.com

The IR spectrum of pyrazole-carboxamide derivatives typically shows a characteristic N-H stretching vibration in the range of 3224–3427 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibration of the amide group is usually observed around 1650–1680 cm⁻¹. The pyrazole ring itself gives rise to characteristic absorption bands in the 1400–1600 cm⁻¹ region. For analogues containing sulfonyl groups, the asymmetric and symmetric stretching vibrations of the SO₂ group are observed in the ranges of 1320–1397 cm⁻¹ and 1144–1167 cm⁻¹, respectively. nih.gov

Table 3: Characteristic IR Absorption Bands for Pyrazole Carboxamide Derivatives

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Amide N-HStretching3224–3427 nih.gov
Carbonyl C=OStretching1650–1680
Pyrazole RingVibrations1400–1600
Sulfonyl SO₂Asymmetric Stretching1320–1397 nih.gov
Sulfonyl SO₂Symmetric Stretching1144–1167 nih.gov

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique that provides the precise three-dimensional arrangement of atoms within a crystal. This method is used to unambiguously determine the molecular structure of synthesized pyrazole carboxamides, including bond lengths, bond angles, and stereochemistry. nih.gov

The crystal structure of a this compound analogue, N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, has been determined by single-crystal X-ray diffraction, confirming its molecular geometry and intermolecular interactions. nih.gov X-ray diffraction studies are also crucial for understanding the crystal packing and solid-state properties of these compounds, which can influence their physical and biological characteristics. researchgate.net

Biological Activities and Pharmacological Investigations of 1 Methyl 1h Pyrazole 4 Carboxamide and Its Derivatives

Antifungal Activities

Derivatives of 1-methyl-1H-pyrazole-4-carboxamide have shown significant efficacy against a range of phytopathogenic fungi. These compounds often act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain and thereby inhibiting fungal respiration. nih.gov

Research has highlighted the effectiveness of these derivatives against several economically important fungal pathogens.

Rhizoctonia solani : This soil-borne fungus causes significant crop diseases. A novel pyrazole (B372694) carboxamide derivative, SCU2028, demonstrated an EC₅₀ value of 0.022 mg/L against R. solani, which is comparable to the commercial fungicide thifluzamide. nih.gov Another study found that an isoxazolol pyrazole carboxylate derivative, 7ai, exhibited strong activity against R. solani with an EC₅₀ of 0.37 μg/mL. mdpi.com Furthermore, a series of novel pyrazole-4-carboxamides containing an oxime ether group showed potent activity against R. solani, with compound 5e having an EC₅₀ of 0.039 μg/mL. nih.gov

Gibberella zeae : The cause of Fusarium head blight in cereals, G. zeae is another target for these compounds. Certain N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives showed over 50% inhibition of G. zeae at a concentration of 100 µg/mL. nih.govmdpi.comnih.gov In another study, a derivative, Y47, had an EC₅₀ of 5.2 mg/L against this fungus. researchgate.netacs.orgnih.gov

Sclerotinia sclerotiorum : This fungus causes white mold in a variety of crops. A pyrazol-5-yl-benzamide derivative, 5IIc, was found to have an EC₅₀ of 0.20 mg/L against S. sclerotiorum. nwafu.edu.cn Other pyrazole-4-carboxamide derivatives have also demonstrated significant activity against this pathogen. researchgate.netresearchgate.net

The antifungal properties of this compound derivatives are frequently evaluated using in vitro mycelial growth inhibition assays. These tests directly measure the ability of a compound to halt the growth of fungal hyphae on a solid medium.

For instance, a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were tested against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. nih.govmdpi.comnih.govresearchgate.net The results indicated that several of these compounds exhibited moderate to good antifungal activity, with some showing over 50% inhibition of G. zeae at a concentration of 100 µg/mL. nih.govmdpi.comnih.gov In another study, novel 1,5-disubstituted-1H-pyrazole-4-carboxamide derivatives were tested against six phytopathogenic fungi, with some compounds showing excellent in vitro antifungal activities. researchgate.netacs.orgnih.gov The mycelial growth rate method is a standard procedure for these assays. researchgate.net

Table 1: In Vitro Antifungal Activity of Selected this compound Derivatives

Compound/DerivativeTarget FungusActivity (EC₅₀ or % Inhibition)Reference
SCU2028Rhizoctonia solani0.022 mg/L nih.gov
7aiRhizoctonia solani0.37 μg/mL mdpi.com
5eRhizoctonia solani0.039 μg/mL nih.gov
N-(substituted pyridinyl) derivatives (6a, 6b, 6c)Gibberella zeae>50% inhibition at 100 µg/mL nih.govmdpi.comnih.gov
Y47Gibberella zeae5.2 mg/L researchgate.netacs.orgnih.gov
5IIcSclerotinia sclerotiorum0.20 mg/L nwafu.edu.cn

Beyond in vitro tests, the efficacy of these compounds is also assessed through in vivo studies, which evaluate their ability to protect plants from fungal infection and to cure existing infections.

For example, a derivative known as Y47, at a concentration of 100 mg/L, demonstrated protective and curative activities of 50.7% and 44.2%, respectively, against Gibberella zeae on maize. researchgate.netacs.orgnih.gov Another study showed that a pyrazole-4-carboxamide derivative, 8j, exhibited complete in vivo protective antifungal activity against Alternaria solani on tomato at 10 mg/L. nih.gov Additionally, a pyrazol-5-yl-benzamide derivative, 5IIc, was tested for its protective and curative activities against Sclerotinia sclerotiorum on Brassica napus L. leaves at a concentration of 50 mg/L. nwafu.edu.cn

To gauge the potential of new this compound derivatives, their performance is often compared to that of established commercial fungicides.

Thifluzamide : The derivative SCU2028 showed activity against Rhizoctonia solani that was equivalent to thifluzamide. nih.gov

Boscalid (B143098) : Several studies have used boscalid as a benchmark. Some N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides demonstrated better inhibition of Gibberella zeae at 100 µg/mL than boscalid. nih.govmdpi.comnih.gov A pyrazol-5-yl-benzamide derivative, 5IIc, had an EC₅₀ value against Sclerotinia sclerotiorum (0.20 mg/L) that was close to that of boscalid (0.11 mg/L). nwafu.edu.cn However, in some cases, the activity of the derivatives was lower than boscalid. researchgate.net The derivative 9m showed higher antifungal activity against seven phytopathogenic fungi than boscalid. nih.gov

Fluopyram (B1672901) : A derivative, Y47, had a succinate dehydrogenase (SDH) inhibition IC₅₀ value of 7.7 mg/L, which was superior to that of fluopyram (24.7 mg/L). researchgate.netacs.orgnih.gov

Bixafen : Bixafen is a commercial fungicide from the same pyrazole-carboxamide class. who.intnih.gov The development of new derivatives often aims to improve upon the activity spectrum and efficacy of such existing products. nih.gov

Nematicidal Activities

In addition to their antifungal properties, derivatives of this compound have also been investigated for their ability to control nematodes, which are parasitic worms that can cause significant damage to crops and livestock.

Meloidogyne incognita : The southern root-knot nematode is a major agricultural pest. nih.gov A series of novel 2,6-dichloro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl) - 1H-pyrazole-4-carboxamide derivatives were synthesized and showed moderate control efficacy against tomato root-knot nematode disease caused by M. incognita. epa.gov Other phenolic compounds have also been studied for their nematicidal activity against this species. ird.fr

Haemonchus contortus : This parasitic nematode is a significant problem in sheep. A phenotypic screen identified two 1-methyl-1H-pyrazole-5-carboxamide derivatives that were active against H. contortus. nih.gov Further optimization led to compounds that inhibited the development of the fourth larval stage (L4) at sub-nanomolar potencies. nih.gov However, it is important to note that some of these potent anthelmintic compounds exhibited unexpected acute mammalian toxicity, which was linked to the inhibition of mitochondrial respiration. nih.gov

In Vivo Nematicidal Evaluation

Derivatives of pyrazole carboxamide have been investigated for their effectiveness against plant-parasitic nematodes, which pose a significant threat to agriculture. benthamdirect.com In particular, studies have focused on their activity against Meloidogyne incognita, the root-knot nematode.

Research into novel 2,6-dichloro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives revealed that some of these compounds exhibited moderate efficacy in controlling tomato root-knot nematode disease. benthamdirect.com Similarly, a series of 2,6-dichloro-4-(trifluoromethyl)phenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxamide derivatives also demonstrated moderate control against M. incognita. researchgate.netresearchgate.net Further studies on difluoromethylpyrazole carboxamide derivatives indicated that the position of substituents on the alkyl chain influenced the nematicidal activity, with some compounds showing around 50% inhibition against M. incognita. researchgate.net

A phenotypic screening of small molecule libraries against the parasitic nematode Haemonchus contortus identified two 1-methyl-1H-pyrazole-5-carboxamide derivatives as hits. nih.gov Subsequent optimization of these lead compounds resulted in analogues that inhibited the development of the fourth larval (L4) stage of H. contortus at sub-nanomolar potencies, while showing high selectivity for the parasite over a human cell line. nih.gov Certain derivatives also displayed promising activity against other parasitic nematodes like hookworms and whipworms. nih.gov

**Table 1: In Vivo Nematicidal Activity of Pyrazole Carboxamide Derivatives against *Meloidogyne incognita***

Compound Series Observation Reference
2,6-dichloro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives Moderate control efficacy against tomato root-knot nematode. benthamdirect.com
2,6-dichloro-4-(trifluoromethyl)phenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxamide derivatives Moderate control efficacy against tomato root-knot nematode. researchgate.netresearchgate.net
Difluoromethylpyrazole carboxamide derivatives Some compounds showed ~50% inhibition. researchgate.net

Antibacterial Properties

The pyrazole nucleus is a key component in the development of new antimicrobial agents, particularly in the face of growing antibiotic resistance. nih.govresearchgate.net Derivatives of this compound have demonstrated activity against a range of bacteria.

Studies on new 1H-pyrazole-3-carboxylic acid and pyridazinone derivatives have shown inhibitory effects against both Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas putida) bacteria. nih.gov One compound, in particular, was identified as the most effective in the series against all tested strains. nih.gov

The antibacterial activity of pyrazole derivatives is often influenced by the specific substitutions on the pyrazole ring. For instance, in a series of synthesized pyrazole derivatives, a compound with a 4-nitrophenyl group showed better activity against Gram-positive bacteria, while another with a different substitution pattern was more effective against Gram-negative bacteria. nih.gov Hydrazide derivatives of pyrazole have also been reported to be more effective than control antibiotics against both types of bacteria. nih.gov

Furthermore, imidazo-pyridine substituted pyrazole derivatives have shown potent broad-spectrum antibacterial activity, proving more effective than ciprofloxacin (B1669076) against several Gram-negative strains. nih.gov Pyrazole-containing oxazolidinone compounds have also demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov

Table 2: Antibacterial Activity of Pyrazole Derivatives

Compound Series Bacterial Strains Observation Reference
1H-pyrazole-3-carboxylic acid and pyridazinone derivatives Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putida All tested compounds showed inhibitory effects. nih.gov
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide derivatives Escherichia coli, Streptococcus epidermidis Compound with 4-nitrophenyl group was more active against Gram-positive bacteria. nih.gov
Imidazo-pyridine substituted pyrazole derivatives Gram-positive and Gram-negative strains Better than ciprofloxacin against several Gram-negative strains. nih.gov
Pyrazole-containing oxazolidinone compounds MRSA strains Potent activity with MIC values in the range of 0.25–2.0 μg/ml. nih.gov

Anti-inflammatory Effects

Pyrazole derivatives are well-recognized for their anti-inflammatory properties, with some compounds acting as potent inhibitors of enzymes involved in the inflammatory cascade. nih.govnih.govresearchgate.net

Several studies have evaluated the in vivo anti-inflammatory activity of pyrazole derivatives using the carrageenan-induced rat paw edema model. nih.govafricanjournalofbiomedicalresearch.com In one such study, synthesized pyrazole benzamides showed significant anti-inflammatory activity, with some compounds exhibiting over 60% inhibition of edema. africanjournalofbiomedicalresearch.com The nature and position of substituents on the pyrazole ring were found to influence the anti-inflammatory effects. africanjournalofbiomedicalresearch.com

Other research has shown that certain pyrazole derivatives exhibit anti-inflammatory activity comparable to or better than standard drugs like diclofenac (B195802) and dexamethasone. nih.govresearchgate.neteurekaselect.com For example, a series of hydrazone derivatives of pyrazole-4-carboxaldehydes were found to markedly inhibit the production of the pro-inflammatory cytokine TNF-α. researchgate.neteurekaselect.com Molecular docking studies have suggested that these compounds bind effectively to TNF-α. researchgate.neteurekaselect.com

Table 3: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives

Compound Series Model Key Findings Reference
Pyrazole Benzamides Carrageenan-induced rat paw edema Compound 5e showed the highest inhibition at 61.26%. africanjournalofbiomedicalresearch.com
1,3,4-trisubstituted pyrazole derivatives Carrageenan-induced paw edema Compound 5a showed excellent activity (≥84.2% inhibition). nih.gov
Hydrazone derivatives of pyrazole-4-carboxaldehydes Xylene-induced ear edema Compound 11c inhibited edema by 49.59%, comparable to dexamethasone. researchgate.neteurekaselect.com

Anticancer Activities

The pyrazole scaffold is a privileged structure in the design of anticancer agents due to its role in various kinase inhibitors. mdpi.comnih.gov Derivatives of this compound have been extensively investigated for their potential to inhibit cancer cell growth through various mechanisms. nih.govnih.govtandfonline.com

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. mdpi.com Pyrazole derivatives have been designed as inhibitors of various protein kinases. mdpi.comnih.gov For instance, a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides were studied as inhibitors of Aurora A kinase, a key regulator of mitosis that is often overexpressed in cancer. tandfonline.com

Furthermore, pyrazole carboxamides and carboxylic acids have been tested for their ability to inhibit a panel of kinases including CK2, AKT1, PKA, PKCα, and SAPK2a (p38). nih.gov Some of these derivatives were found to cause cell cycle arrest in MCF-7 human breast cancer cells. nih.gov The pyrazole ring is a key feature in several FDA-approved kinase inhibitors, such as ruxolitinib, which inhibits JAK1 and JAK2. mdpi.com

The REarranged during Transfection (RET) receptor tyrosine kinase is a significant target in cancer therapy, as its aberrant activation is linked to several types of cancer. nih.gov Pyrazole derivatives have emerged as potent inhibitors of RET kinase. nih.govnih.gov

Molecular modeling studies on pyrazole derivatives as RET kinase inhibitors have identified key structural features necessary for high inhibitory activity. nih.gov A fragment-based approach led to the discovery of pyrazoloadenine inhibitors of the RET oncoprotein. nih.gov By optimizing a pyrazoloadenine fragment, a novel lead compound was developed that exhibited significantly improved activity and selectivity for the RET oncoprotein. nih.gov This compound, a type-2 inhibitor, was shown through in-silico docking studies to bind to the DFG-out conformation of the RET kinase. nih.gov

Table 4: Anticancer Activity of Pyrazole Derivatives

Compound Series Target/Activity Key Findings Reference
N,1,3-triphenyl-1H-pyrazole-4-carboxamides Aurora A kinase inhibition Bulky electron-withdrawing substituents at specific positions favored inhibitory activity. tandfonline.com
Pyrazole carboxamides and carboxylic acids Kinase inhibition (CK2, AKT1, PKA, PKCα, SAPK2a) Induced cell cycle arrest in MCF-7 breast cancer cells. nih.gov
Pyrazoloadenine derivatives RET kinase inhibition A novel lead compound showed improved activity and selectivity for the RET oncoprotein. nih.gov

Neuroprotective Effects

Direct studies on the neuroprotective effects of this compound are not prominently available in the current body of scientific research. However, the broader class of pyrazole derivatives has emerged as a promising area of investigation for neurodegenerative diseases. Research into pyrazole derivatives has suggested their potential as multifunctional agents for conditions like Alzheimer's disease.

Some pyrazole derivatives have been explored for their ability to act as inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), both of which are key targets in the management of Alzheimer's disease. The inhibition of these enzymes could potentially offer neuroprotective benefits. While these findings are promising for the general class of pyrazole compounds, further research is necessary to determine if this compound or its specific derivatives possess similar neuroprotective properties.

Other Potential Biological Activities

Derivatives of this compound have demonstrated a variety of other significant biological activities, particularly in the fields of agriculture and oncology.

Antifungal Activity:

A significant body of research highlights the potent antifungal properties of this compound derivatives. These compounds have been extensively developed as agricultural fungicides. nih.govnih.govresearchgate.net Many of these derivatives function as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi and leading to their death. nih.govresearchgate.net

For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides displayed moderate to excellent activity against a range of phytopathogenic fungi. nih.gov Similarly, certain N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides have shown significant inhibition of fungal growth, in some cases exceeding the efficacy of commercial fungicides. nih.gov Another study synthesized novel pyrazole carboxamide derivatives that exhibited excellent inhibitory effects against several fungal pathogens. researchgate.net

Table 1: Antifungal Activity of this compound Derivatives

Derivative Class Target Fungi Key Findings Reference(s)
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides Phytopathogenic fungi Moderate to excellent antifungal activity. nih.gov
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica Some derivatives showed over 50% inhibition against G. zeae. nih.gov
Pyrazole carboxamides with flexible chain motifs Sclerotinia sclerotiorum, Physalospora piricola, Cercospora arachidicola, Phytophthora capsici Exhibited remarkably high activities against Sclerotinia sclerotiorum. researchgate.net
N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Rhizoctonia solani Showed good in vivo antifungal activity with an IC50 value of 7.48 mg L-1. nih.gov nih.gov

Anticancer Activity:

The pyrazole scaffold is a recognized pharmacophore in the development of anticancer agents. nih.gov Derivatives of this compound have been investigated for their potential as cancer therapeutics. nih.govcbijournal.comasianpubs.orgnih.govmui.ac.ir These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. cbijournal.comasianpubs.orgmui.ac.ir

One study reported the synthesis of 3-(difluoromethyl)-1-methyl-pyrazole carboxamide derivatives and their evaluation against the MCF-7 breast cancer cell line. cbijournal.com Other research has focused on pyrazole derivatives that can interact with and damage DNA in cancer cells, suggesting a potential mechanism for their antitumor effects. nih.gov Furthermore, hybrid molecules incorporating the pyrazole carboxamide structure have demonstrated significant inhibitory effects against cancer cells. mui.ac.ir The broad interest in pyrazole derivatives stems from their ability to interact with various biological targets implicated in cancer progression. nih.gov

Table 2: Anticancer Activity of this compound Derivatives

Derivative Class Cancer Cell Line(s) Key Findings Reference(s)
3-(difluoromethyl)-1-methyl-pyrazole carboxamide derivatives MCF-7 (Breast cancer) Investigated for anticancer activity. cbijournal.com
Pyrazole-5-carboxamide derivatives Various cancer cell lines Showed promising cytotoxicity profiles. asianpubs.org
1H-pyrazole-3-carboxamide derivatives Not specified Investigated for antiproliferative effects and DNA-binding interaction. nih.gov
1,2,3-triazoles-linked pyrazole carboxamides MCF7 (Breast cancer), OVCAR3 (Ovarian cancer) Exhibited significant inhibitory effects. mui.ac.ir

Acaricidal Activity:

In addition to antifungal properties, derivatives of this compound have also been explored for their effectiveness against mites. A study on new 1H-pyrazole-4-carboxamide derivatives revealed significant acaricidal activity against Tetranychus cinnabarinus, a common agricultural pest. sioc-journal.cn This suggests another potential application for this class of compounds in crop protection.

Table 3: Acaricidal Activity of this compound Derivatives

Derivative Class Target Pest Key Findings Reference(s)
1H-pyrazole-4-carboxamide derivatives Tetranychus cinnabarinus Most tested compounds showed a significant effect with a 90.0% death rate at 500 mg/L. sioc-journal.cn

Mechanism of Action Studies

Mitochondrial Respiratory Chain Inhibition

A primary mechanism through which pyrazole (B372694) carboxamides exert their effects is by disrupting the mitochondrial respiratory chain, a critical pathway for ATP synthesis. researchgate.net This inhibition leads to a cellular energy crisis and ultimately, cell death. Experiments on various derivatives have shown a dose-dependent inhibition of mitochondrial respiration. nih.gov

The most well-documented mode of action for this class of compounds is the inhibition of succinate (B1194679) dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. wikipedia.org Many fungicides derived from a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold are classified as SDH inhibitors (SDHIs). wikipedia.orgacs.org These compounds function by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, blocking its activity and interrupting the Krebs cycle and the electron transport chain. nih.govnih.gov

In a study on the pyrazole carboxamide derivative SCU2028, N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, enzyme activity detection confirmed its role as an inhibitor of Complex II. nih.gov Molecular dynamics simulations of another derivative, compound IIc, with SDH suggested a strong binding interaction at the enzyme's active site. researchgate.net

Table 1: Examples of 1-methyl-1H-pyrazole-4-carboxamide Derivatives as SDH Inhibitors
Compound Name/ClassTarget OrganismKey FindingReference
Pyrazole-4-carboxamidesZymoseptoria triticiEffective control of septoria leaf blotch through SDH inhibition. wikipedia.org
SCU2028Rhizoctonia solaniConfirmed as a target by enzyme activity detection and molecular docking. nih.gov
Compound IpFusarium graminearumPotent SDH inhibitor with higher activity than commercial fungicides. acs.org
Compound 7sPorcine SDHIC₅₀ value of 0.014 µM, significantly more potent than fluxapyroxad. nih.gov
Compound IIcRhizoctonia solaniIn vitro inhibitory activity against fungal SDH was equivalent to SCU2028. researchgate.net

In addition to targeting Complex II, certain pyrazole carboxamide derivatives have also been shown to inhibit Cytochrome Oxidase, or Complex IV, the terminal enzyme of the mitochondrial respiratory chain. nih.govnih.gov In studies involving the compound SCU2028 against the fungus Rhizoctonia solani, multiple experiments, including enzyme activity detection and molecular docking, identified Complex IV as a secondary target alongside Complex II. nih.gov This dual-target action contributes to a more comprehensive shutdown of mitochondrial respiration.

The inhibition of respiratory complexes directly impacts the mitochondrial membrane potential (ΔΨm or MMP), which is crucial for ATP synthesis and mitochondrial integrity. researchgate.net A collapse in MMP is an early hallmark of apoptosis, or programmed cell death. researchgate.net Research on the derivative SCU2028 demonstrated that it caused a significant decrease in the MMP of Rhizoctonia solani. nih.gov This depolarization of the mitochondrial membrane indicates a severe disruption of mitochondrial function, leading to a cascade of events that culminates in cell death. nih.govresearchgate.net

The combined inhibition of key enzymes in the mitochondrial respiratory chain leads to a broad inhibition of cellular respiration. Studies on a series of 1-methyl-1H-pyrazole-5-carboxamides (a closely related isomer) revealed a dose-dependent inhibition of mitochondrial respiration in rodent models. nih.gov This finding underscores that the potent biological effects of this chemotype are strongly associated with the disruption of cellular energy metabolism. nih.gov

Effects on Fungal Cell Structures

Beyond the internal disruption of mitochondrial function, certain this compound derivatives also exert their effects by physically damaging the protective outer layers of the fungal cell.

The structural integrity of the cell wall and cell membrane is vital for fungal survival. Electron microscopy studies have provided visual evidence of the damage caused by pyrazole carboxamides. Observations of Rhizoctonia solani treated with compound SCU2028 revealed significant damage to the fungus's cell walls and membranes. nih.gov This disruption resulted in the leakage of cellular contents and abnormal morphology, contributing to the compound's antifungal efficacy. nih.gov Similarly, another study on a different pyrazole carboxamide derivative, Y13, suggested that its mechanism against Gibberella zeae involved the disruption of the mycelial cell membrane. researchgate.net

Table 2: Summary of Effects on Fungal Cell Structures
Compound NameTarget OrganismObserved EffectReference
SCU2028Rhizoctonia solaniDestruction of cell walls/membranes, leakage of contents. nih.gov
Y13Gibberella zeaeDisruption of the cell membrane of mycelium. researchgate.net

Leakage of Cellular Contents

Studies involving derivatives of this compound have demonstrated a significant impact on the structural integrity of fungal cells. Observations using scanning electron microscopy and transmission electron microscopy on the fungus Rhizoctonia solani revealed that the compound N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (also known as SCU2028) could damage the cell walls or membranes. nih.gov This structural disruption leads to the subsequent leakage of intracellular contents, a critical factor in its antifungal activity. nih.gov The compromise of the cell membrane indicates a mechanism of action that targets the essential barrier separating the cell from its environment, leading to cell death.

Induction of Endogenous Reactive Oxygen Species (ROS) Production

Inflammation and oxidative stress are closely linked processes, where inflammation can stimulate the production of reactive oxygen species (ROS). nih.gov ROS are mediators of cellular and tissue damage and are implicated in numerous pathological conditions. nih.gov Research into pyrazole and imidazo-pyrazole derivatives has explored their capacity to modulate ROS production. nih.gov Studies on a series of hybrid compounds linking pyrazole scaffolds to catechol moieties showed that many of the tested compounds were capable of inhibiting ROS elevation in neutrophils. nih.gov This suggests that while pyrazole-based compounds interact with ROS-related pathways, some derivatives act as inhibitors of ROS production rather than inducers. nih.gov

Peroxidation of Cellular Lipids and Malondialdehyde (MDA) Content

Lipid peroxidation is a process where oxidants like free radicals attack lipids, particularly polyunsaturated fatty acids (PUFAs). nih.gov This process generates a variety of oxidation products, with malondialdehyde (MDA) being one of the most abundant and extensively studied secondary products. nih.govscispace.com MDA is often used as a biomarker to measure levels of oxidative stress in biological systems. scispace.commdpi.com It is an end-product formed from the decomposition of larger PUFAs like arachidonic acid. nih.gov While direct studies measuring MDA content following treatment with this compound are not detailed, the observed effects of its derivatives on mitochondria suggest a potential link to oxidative stress pathways. nih.gov The inhibition of the mitochondrial respiratory chain can lead to an increase in ROS, which in turn can trigger lipid peroxidation. nih.govnih.gov

Modulation of Signaling Pathways

Derivatives of this compound have been shown to modulate key cellular signaling pathways. nih.govnih.gov Proteomic analysis of R. solani treated with the derivative SCU2028 revealed that the differentially expressed proteins were involved in a range of physiological and biochemical pathways associated with the mitochondria, endoplasmic reticulum, and ribosomes. nih.gov Specifically, the inhibition of the respiratory chain, as indicated by effects on the TCA cycle and oxidative phosphorylation KEGG pathways, pointed toward specific molecular targets. nih.gov Further investigation and molecular docking studies have suggested that these compounds bind to the active site of the target protein succinate dehydrogenase (SDH), also known as complex II, a key enzyme in both the citric acid cycle and the electron transport chain. nih.govnih.gov

Enzymatic Activity Detection

Enzymatic activity assays have been crucial in elucidating the mechanism of action for pyrazole carboxamides. nih.govnih.gov For the derivative SCU2028, multiple experiments involving enzyme activity detection confirmed that complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) are its primary action targets within the fungal cell. nih.gov In vitro studies demonstrated that the inhibitory activity of SCU2028 against SDH was significantly higher—by a factor of 45—than that of the commercial fungicide bixafen. nih.gov In other research, different pyrazole-indole hybrids were subjected to enzymatic assays against a panel of enzymes including caspase-3, Bcl-2, Bax, and CDK-2 to evaluate their anticancer potential. nih.gov

Proteomic Analysis (e.g., Label-Free Quantitative Proteomics)

Label-free quantitative proteomics has been employed to investigate the global protein changes in organisms treated with pyrazole carboxamide derivatives. nih.gov This powerful technique allows for the identification and quantification of thousands of proteins, providing a broad overview of the cellular response to the compound. nih.govnih.gov In a study on R. solani treated with SCU2028, proteomic analysis identified a total of 1153 proteins. nih.gov This comprehensive analysis is fundamental to identifying specific proteins that are differentially expressed and thus likely involved in the compound's mechanism of action. nih.gov

Identification of Differentially Expressed Proteins

Following the proteomic analysis of R. solani treated with the this compound derivative SCU2028, a significant number of proteins were found to be differentially expressed. nih.gov The analysis compared a control group, where 212 proteins were identified, with the treatment group, which had 257 proteins. nih.gov From this, a total of 142 proteins were identified as being differentially expressed between the two groups. nih.gov Of these, 92 proteins were found to be upregulated, while 50 proteins were downregulated in response to the treatment. nih.gov These identified proteins are associated with various cellular functions, including those in the mitochondria and endoplasmic reticulum, providing strong evidence for the compound's mode of action. nih.gov

Table 1: Summary of Proteomic Analysis of R. solani Treated with SCU2028

CategoryNumber of Proteins
Total Proteins Identified 1153
Proteins in Control Group 212
Proteins in Treatment Group 257
Total Differentially Expressed Proteins 142
Upregulated Proteins92
Downregulated Proteins50

Impact on Physiological and Biochemical Pathways

Extensive research into the specific effects of the chemical compound This compound on key physiological and biochemical pathways, including the Tricarboxylic Acid (TCA) cycle, oxidative phosphorylation, the endoplasmic reticulum, and ribosomes, has yielded limited direct findings for this particular molecule.

The majority of available scientific literature focuses on more complex derivatives of pyrazole-4-carboxamide, which are often developed for their fungicidal or parasiticidal properties. These derivatives, while sharing a common chemical core with this compound, possess additional functional groups that significantly influence their biological activity.

For instance, studies on certain N-substituted and 3-substituted pyrazole-4-carboxamide derivatives have demonstrated a mechanism of action involving the inhibition of succinate dehydrogenase (SDH). SDH is a crucial enzyme complex that participates in both the TCA cycle and the electron transport chain (which is coupled with oxidative phosphorylation). Inhibition of SDH disrupts cellular respiration and energy production.

One such study on the derivative N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) in the fungus Rhizoctonia solani revealed that the compound's inhibitory action on the respiratory chain, specifically targeting complex II (SDH), led to downstream effects. nih.gov These included alterations in the mitochondria, endoplasmic reticulum, and ribosomes. nih.gov The research identified a number of differentially expressed proteins related to these pathways following treatment with the compound. nih.gov

Similarly, research on derivatives of the isomeric compound, 1-methyl-1H-pyrazole-5-carboxamide , has indicated a dose-dependent inhibition of mitochondrial respiration. monash.edu

However, it is crucial to emphasize that these findings pertain to derivatives and not to this compound itself. The specific impact of the parent compound on the TCA cycle, oxidative phosphorylation, endoplasmic reticulum, and ribosomes has not been detailed in the reviewed scientific literature. Therefore, direct data to populate tables or provide in-depth research findings solely on this compound's influence on these pathways is not currently available.

Structure Activity Relationship Sar and Computational Chemistry

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of novel compounds and understanding the structural requirements for a desired biological effect.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of molecules. In CoMFA, the steric and electrostatic fields around a set of aligned molecules are correlated with their biological activities. For pyrazole (B372694) carboxamide derivatives, 3D-QSAR studies have been instrumental in designing novel fungicides. For instance, a 3D-QSAR study on pyrazole carboxamide and niacinamide derivatives containing a benzimidazole (B57391) moiety yielded a model with good predictive ability, with a cross-validated q² of 0.578 and a non-cross-validated r² of 0.850. nih.gov

Topomer CoMFA is a powerful extension of the traditional CoMFA method that combines the principles of topomer technology (a 3D representation of molecular fragments) with CoMFA. This approach is particularly useful for fragment-based drug design and lead optimization. While a specific Topomer CoMFA study on 1-methyl-1H-pyrazole-4-carboxamide was not found in the reviewed literature, the methodology has been successfully applied to other classes of inhibitors, such as those for HIV-1 protease, demonstrating its potential for generating predictive models and guiding the design of new compounds. boronmolecular.com The generated contour maps from such analyses provide comprehensive information about which structural features positively or negatively influence inhibitory activity. boronmolecular.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands to the active site of a protein, providing insights into the molecular basis of their interaction.

Succinate (B1194679) Dehydrogenase (SDH) Inhibitors: Many pyrazole carboxamide derivatives, including those based on the this compound scaffold, are potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain of fungi. Molecular docking studies have shown that these compounds bind within the ubiquinone-binding (Qp) site of the SDH complex. mdpi.com The pyrazole ring typically orients towards the core of the binding pocket, while the carboxamide linker and the N-substituted phenyl ring extend towards the entrance of the cavity. mdpi.com

Cannabinoid Receptor (CB) Antagonists: Derivatives of this compound have been investigated as antagonists of cannabinoid receptors, particularly CB1 and CB2. mdpi.compensoft.net Docking studies indicate that these antagonists bind within the transmembrane helices of the receptor. The pyrazole core and its substituents play a crucial role in establishing specific interactions that lead to the antagonistic effect. nih.gov

Hydrogen bonds are critical for the specific recognition and binding of ligands to their protein targets. For this compound derivatives, these interactions are consistently observed in docking studies across different target classes.

TargetInteracting ResiduesReference
Succinate Dehydrogenase (SDH) Arg59 mdpi.com
Kinases (Aurora A, CDK2, VEGFR2) Lys20, Lys89, Ile10, Leu840, Asn923, Arg1066, Cys919, Asp1046, Ala230, Asp292, Glu278, Asn279, Met318, Glu286, Asp381, Glu81, Leu83, His84 nih.govnih.gov
Cannabinoid Receptor 2 (CB2) D275 nih.gov
Carbonic Anhydrase I (hCA I) Thr199, Gln92 nih.gov
Carbonic Anhydrase II (hCA II) Asn67, Thr199, Thr200 nih.gov

Pi-pi stacking interactions, which occur between aromatic rings, are another important non-covalent interaction that contributes to the binding affinity and stability of the ligand-protein complex.

TargetInteracting ResiduesReference
Succinate Dehydrogenase (SDH) Arg59 mdpi.com
Kinases (Bcr-Abl) Thr315 nih.gov
Cannabinoid Receptor 2 (CB2) W6.48(258), W5.43(194) nih.gov
Carbonic Anhydrase I (hCA I) His94, Phe91 nih.gov
Carbonic Anhydrase II (hCA II) His94 nih.gov

Computational Tools and Methodologies

A variety of computational tools and methodologies are employed in the study of this compound and its derivatives to understand their structure-activity relationships and predict their biological activities. eurasianjournals.com The typical workflow often involves a combination of techniques to build a comprehensive understanding of the molecule's behavior. eurasianjournals.com

The process often begins with the generation of 3D structures of the compounds, which are then optimized using molecular mechanics or quantum mechanics methods. nih.gov For QSAR studies, molecular descriptors are calculated and correlated with biological activity using statistical methods like multiple linear regression or partial least squares. researchgate.net

For molecular docking, software such as AutoDock and Glide are commonly used to predict the binding poses of ligands in the active site of a target protein. nih.govpensoft.net These programs utilize scoring functions to rank the different poses based on their predicted binding affinity. The results of docking studies are often visualized and analyzed using software like BIOVIA Discovery Studio Visualizer to identify key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov

More advanced techniques like molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding. eurasianjournals.com The entire computational workflow, from initial modeling to advanced simulations, provides a powerful platform for rational drug design, enabling the optimization of lead compounds and the discovery of new therapeutic agents. eurasianjournals.com

Density Functional Theory (DFT) for Reaction Pathway Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules, providing insights into their stability and reactivity. researchgate.netjcsp.org.pkiaea.org In the context of pyrazole carboxamides, DFT calculations, often at the B3LYP/6-31G* level of theory, are employed to optimize molecular geometries and analyze electronic properties. researchgate.netjcsp.org.pkiaea.org These analyses are based on the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs). researchgate.netjcsp.org.pkiaea.org The energy gap between HOMO and LUMO is a critical parameter, as a smaller gap suggests higher reactivity and better electron delocalization. researchgate.netjcsp.org.pkiaea.org

For instance, studies on various pyrazole-carboxamide derivatives have used DFT to understand intramolecular charge transfer and stability. jcsp.org.pk In some derivatives, charge is transferred towards naphthyl moieties, while in others, the naphthyl groups act as donors. jcsp.org.pk Compounds with a π-conjugated long backbone have been shown to have significantly lower HOMO and LUMO energy levels, which can enhance stability against oxidation. researchgate.netjcsp.org.pk

DFT calculations can also predict the most likely pathways for chemical reactions. By modeling the transition states and intermediates, researchers can determine the most energetically favorable route. For example, in the reaction of 3-methylthio-4-cyano-pyrazole with iodomethane, DFT calculations identified that a pathway involving hydrogen transfer to form isomers, followed by nucleophilic attack on CH₂I, is the dominant reaction channel. researchgate.net Similarly, theoretical studies on cycloaddition reactions involving furan (B31954) and pyrazole moieties use DFT to map out potential pathways, such as concerted or stepwise mechanisms, to predict the final products. nih.gov This predictive capability is crucial for designing efficient syntheses of complex pyrazole derivatives. nih.gov

Compound/SystemDFT MethodKey FindingsReference
Pyrazole-carboxamide derivativesB3LYP/6-31GOptimized geometries, analyzed HOMO/LUMO energies to explain electronic and charge transfer properties. researchgate.netjcsp.org.pk
3-methylthio-4-cyano-pyrazole + CH₃IB3LYP/6-31GDetermined that a pathway involving hydrogen transfer followed by nucleophilic attack is the dominant reaction channel. researchgate.net
3-(2-furyl)-1H-pyrazole-5-carboxylic acidB3LYP/6-31G(d)Optimized geometry, calculated vibrational frequencies, and found the molecule to have high electronic stability and low reactivity. nih.gov
Pyrazole-carboxamidesTD-DFTComputed absorption spectra to understand electronic transitions. researchgate.netjcsp.org.pk

Impact of Substituents on Activity

The biological activity of pyrazole carboxamides is highly dependent on the nature and position of substituents on both the pyrazole and the carboxamide-linked phenyl rings.

Influence of Halogenation (e.g., trifluoromethyl, difluoromethyl groups)

The introduction of halogenated groups, particularly trifluoromethyl (-CF₃) and difluoromethyl (-CHF₂), onto the pyrazole ring is a key strategy in the development of potent bioactive compounds, especially fungicides and nematicides. nih.govhep.com.cn The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group, for example, is a prominent acyl moiety in several successful commercial fungicides. nih.govresearchgate.net

The trifluoromethyl group significantly impacts a molecule's properties. It increases lipophilicity, which can improve membrane permeability and oral bioavailability. acs.org Being a highly electronegative and metabolically stable substituent, the -CF₃ group can reduce susceptibility to enzymatic degradation and enhance binding interactions. acs.org For instance, replacing a nitro group with a trifluoromethyl group on a pyrazole ring was shown to improve interactions by enabling hydrogen bond formation with key amino acid residues in a target protein. acs.org A series of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds demonstrated good nematocidal activity against M. incognita. hep.com.cn

Similarly, derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have shown excellent antifungal activity against a range of phytopathogenic fungi. nih.govresearchgate.net The presence of the difluoromethyl group is crucial for this activity, with specific derivatives exhibiting higher efficacy than commercial fungicides like boscalid (B143098). nih.govresearchgate.net

Compound ClassSubstituentBiological ActivityKey FindingReference
Pyrazole-4-carboxamides3-(trifluoromethyl)NematicidalGood control efficacy against M. incognita. hep.com.cn
Pyrazole-5-carboxamides3-(trifluoromethyl)PKM2 ActivationPotent activators of the M2 isoform of pyruvate (B1213749) kinase for potential anticancer therapy. nih.gov
Pyrazole-4-carboxylic acid amides3-(difluoromethyl)AntifungalExcellent activity against various phytopathogenic fungi, often superior to commercial standards. nih.govresearchgate.net
Pyrazole analoguesAryl trifluoromethoxyAntifungalHigh activity against several plant pathogenic fungi. nih.gov

Role of Phenyl and Substituted Phenyl Rings

The phenyl ring, whether attached to the pyrazole core or the carboxamide nitrogen, and its substituents are critical determinants of biological activity. nih.govacs.org Structure-activity relationship studies have consistently shown that modifications to these rings can dramatically alter potency and selectivity.

For cannabinoid receptor antagonists, structural requirements for high potency include a para-substituted phenyl ring at the 5-position of the pyrazole and a 2,4-dichlorophenyl substituent at the 1-position. nih.govacs.org The most potent compound in one such series featured a p-iodophenyl group at the 5-position. nih.govacs.org

In the context of anti-HIV agents, optimization of phenylpyrazole derivatives showed that substituting the benzyl (B1604629) group and the pyrazole ring led to compounds with significantly improved potency. A derivative with a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group was found to be six times more potent than the initial lead compound. nih.gov For antifungal pyrazole-4-carboxamides, the nature of the N-phenyl substituted amide fragment is crucial for targeting succinate dehydrogenase. nih.gov

The presence of specific substituents on the phenyl ring can dictate the type of activity. For instance, pyrazole derivatives with fluorine atoms at para, meta, or ortho positions on the phenyl ring have demonstrated antinociceptive effects. frontiersin.org The number of phenyl substituents can also create specific patterns of metabolic enzyme inhibition. frontiersin.org

Significance of Steric and Electronegative Groups on Pyrazole Ring

Substituents on the pyrazole ring influence activity through both steric (size and shape) and electronic (electron-donating or electron-withdrawing) effects. mdpi.comacs.org These factors can modulate the reactivity of the ring and its ability to interact with biological targets. mdpi.comnih.gov

Electron-withdrawing groups on the pyrazole ring can affect its basicity and the acidity of the ring protons. mdpi.com Conversely, electron-donating groups at the C3 position can increase the basicity of the pyrazole ring. mdpi.com The aromaticity of the pyrazole ring, a key factor in its stability and interactions, is also sensitive to substitution. N-substitution with electron-withdrawing groups tends to decrease the ring's aromaticity. rsc.orgresearchgate.net

Steric factors play a crucial role in determining binding selectivity and potency. In one study on protein kinase inhibitors, a methyl group on the pyrazole ring was found to be essential for selectivity by sterically hindering binding to an off-target kinase. nih.gov The replacement of a methyl group with a larger phenyl group at the 3-position of a pyrazolone (B3327878) ligand induced both electronic and structural changes that altered its coordination preference with a metal center from an N,N-chelation to an N,O-chelation. acs.org This highlights how a combination of steric bulk and electronic properties of substituents dictates the chemical behavior and, by extension, the biological activity of pyrazole derivatives.

Future Directions and Therapeutic Potential of 1 Methyl 1h Pyrazole 4 Carboxamide

The 1-methyl-1H-pyrazole-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry and agrochemical research. Its structural versatility allows for targeted modifications, leading to the development of compounds with a wide range of biological activities. Future research is focused on harnessing this potential to create novel therapeutics, address resistance in agriculture, and explore new treatment paradigms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.